molecular formula C8H7NO4 B122531 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 69804-59-7

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B122531
CAS RN: 69804-59-7
M. Wt: 181.15 g/mol
InChI Key: HDRDOKTYPONKPM-UHFFFAOYSA-N
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Description

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, also known as DBO, is a secondary metabolite found in various plants, including maize, wheat, and rye. It is a member of the benzoxazinone family of compounds, which are known for their ability to protect plants from herbivores and pathogens. DBO has also been found to possess numerous biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In recent years, it has been the focus of several scientific studies, which have sought to elucidate its mechanism of action and potential applications in the laboratory and in clinical settings.

Scientific Research Applications

Pharmacological Activities and Synthesis

  • Pharmacological Activities : Benzoxazole and its derivatives, including 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, have demonstrated significant pharmacological activities. They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, analgesic, and anthelmintic activities. The presence of the benzoxazole heterocyclic scaffold is pivotal for the therapeutic potential of these drug molecules (Uddin Kamal, Javed, & Arun, 2020).
  • Synthesis of Non-Natural Compounds : The unique molecular architecture of benzoxazole derivatives, like this compound, has been leveraged in the synthesis of many non-natural compounds. This is to study and enhance their biological properties, especially in the treatment of cancer and various infectious diseases (Romeo, Giofrè, & Chiacchio, 2017).

Antioxidant and Anti-inflammatory Effects

  • Hydroxytyrosol's Molecular Action : Hydroxytyrosol, a polyphenol closely related to benzoxazole compounds, has been studied for its ability to halt the progression of intimal hyperplasia, a condition arising from endothelial inflammation. It has been shown to upregulate PI3K/AKT/mTOR pathways and suppress inflammatory factors and mediators, illustrating the anti-inflammatory and antioxidant potential of similar compounds (Vijakumaran, Yazid, Idrus, Abdul Rahman, & Sulaiman, 2021).

Environmental and Toxicological Studies

  • Exposure to Environmental Contaminants : Studies have shown that exposure to environmental contaminants like chlorophenoxy compounds (e.g., 2,4-D), closely related to benzoxazoles, may be associated with various health risks, including non-Hodgkin's lymphoma and other diseases. Although these studies primarily focused on chlorophenoxy compounds, they provide a framework for understanding the potential environmental impact and toxicity of related compounds such as this compound (Stackelberg, 2013).

properties

IUPAC Name

2,7-dihydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-4-1-2-5-6(3-4)13-8(12)7(11)9-5/h1-3,8,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRDOKTYPONKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454217
Record name 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69804-59-7
Record name 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the first successful synthesis of DHBOA?

A1: The first successful synthesis of DHBOA and its analog, TRIBOA [], represents a significant milestone. This achievement allows researchers to access these compounds in quantities sufficient for further study, overcoming the limitations of extraction from natural sources. This breakthrough facilitates investigations into their biological activities, modes of action, and potential applications in agriculture or medicine.

Q2: How can researchers identify DHBOA and related compounds in plant extracts?

A2: Gas-liquid chromatography-mass spectrometry (GLC-MS) has proven effective in identifying DHBOA and related benzoxazinoids in maize extracts []. This technique involves separating the compounds based on their volatility and then analyzing their mass-to-charge ratios, providing a characteristic fingerprint for each molecule. This method allows for the identification and quantification of various benzoxazinoids, including DHBOA, in complex plant matrices.

Q3: What unique chemical transformation has been observed in DHBOA and its derivative DIMBOA?

A3: Interestingly, both DHBOA and its naturally occurring 7-methyl ether derivative, DIMBOA, undergo a previously unknown transformation in the presence of hydrogen bromide in acetic acid []. This reaction leads to the formation of the corresponding 2,6-dibromo substituted lactam forms. Further investigation into this transformation could provide valuable insights into the reactivity of these compounds and potentially lead to the development of novel derivatives with altered biological activities.

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